molecular formula C24H21IN2O5 B11550352 2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B11550352
M. Wt: 544.3 g/mol
InChI Key: ZNNIJGSTGWSBFB-VULFUBBASA-N
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Description

2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes methoxy, phenoxy, and iodobenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate typically involves multiple steps. The initial step often includes the preparation of intermediate compounds, such as 2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate . The reaction conditions for these steps usually involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21IN2O5

Molecular Weight

544.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C24H21IN2O5/c1-16-7-3-6-10-20(16)31-15-23(28)27-26-14-17-11-12-21(22(13-17)30-2)32-24(29)18-8-4-5-9-19(18)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

ZNNIJGSTGWSBFB-VULFUBBASA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)OC

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)OC

Origin of Product

United States

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